molecular formula C7H4ClIN2O2S B2459629 3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1437433-95-8

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2459629
CAS No.: 1437433-95-8
M. Wt: 342.54
InChI Key: VASKPGIUYAPHMN-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1437433-95-8) is a benzothiadiazine dioxide derivative with a molecular formula of C7H4ClIN2O2S and a molecular weight of 342.54 . This compound is a key chemical intermediate in medicinal chemistry research, particularly in the synthesis of novel therapeutic agents. Its structure combines a 1,2,4-thiadiazine 1,1-dioxide core with chloro and iodo substituents, making it a versatile and valuable scaffold for further chemical functionalization, such as cross-coupling reactions . Scientific literature indicates that derivatives of the 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold, which can be synthesized from halogenated precursors like this compound, are being investigated as potent inhibitors of MRGX2 (Mas-related G-protein-coupled receptor member X2) . MRGX2 is a potential target for treating pain and inflammatory conditions, positioning this compound as a critical building block in early-stage drug discovery research . Furthermore, the broader family of 1,2,4-benzothiadiazine 1,1-dioxides is well-established in pharmacology, with several members, such as chlorothiazide and hydrochlorothiazide, having long been used in human therapy as diuretic and antihypertensive agents . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-5-iodo-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O2S/c8-7-10-6-4(9)2-1-3-5(6)14(12,13)11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKPGIUYAPHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=NS2(=O)=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Sulfonamide Precursors

The benzothiadiazine dioxide scaffold is formed via acid-catalyzed cyclization. For example, treatment of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of phosphorus oxychloride yields 3-chloro-2H-benzo[e]thiadiazine 1,1-dioxide. This intermediate serves as the substrate for iodination.

Sequential Halogenation

Chlorination: The chlorine atom at position 3 is introduced during cyclization using chloroacetyl chloride.
Iodination: Electrophilic iodination at position 5 is achieved using iodine monochloride (ICl) in acetic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-withdrawing sulfone group.

Example Protocol:

  • Cyclize 2-aminobenzenesulfonamide (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in POCl₃ at 80°C for 6 hours.
  • Isolate 3-chloro-2H-benzo[e]thiadiazine 1,1-dioxide via recrystallization (ethanol, 65% yield).
  • Treat the intermediate with ICl (1.5 equiv) in glacial acetic acid at 50°C for 4 hours.
  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 3-chloro-5-iodo-2H-benzo[e]thiadiazine 1,1-dioxide (58% yield).

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions, microwave irradiation, and ultrasound-assisted reactions to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization and iodination steps. A mixture of 2-aminobenzenesulfonamide, chloroacetyl chloride, and iodine is irradiated at 100°C for 15 minutes, achieving a 72% yield. This method reduces reaction time from hours to minutes.

Ultrasound-Promoted Halogenation

Ultrasound enhances the iodination step by improving reagent mixing. Substituting ICl with N-iodosuccinimide (NIS) under ultrasonic conditions (40 kHz, 50°C) increases iodination efficiency to 81%.

Comparison Table: Traditional vs. Green Methods

Parameter Traditional Method Microwave Method Ultrasound Method
Reaction Time 6–8 hours 15 minutes 2 hours
Yield 58% 72% 81%
Solvent Usage High Low Moderate
Energy Consumption High Low Moderate

Halogenation Techniques and Mechanistic Insights

Electrophilic Iodination

The iodine substituent is introduced via electrophilic aromatic substitution. The sulfone group activates the benzene ring at position 5, directing iodination. ICl serves as the iodinating agent, with acetic acid as the solvent. Kinetic studies show a second-order dependence on ICl concentration, supporting a bimolecular mechanism.

Oxidative Iodination

An alternative method uses iodine (I₂) with oxone as an oxidant in dimethylformamide (DMF). This approach avoids corrosive ICl, achieving a 68% yield. The reaction mechanism involves the in situ generation of I⁺ species, which electrophilically attack the activated aromatic ring.

Catalytic Strategies and Novel Reagents

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable late-stage iodination. For example, Suzuki-Miyaura coupling of a boronic ester at position 5 with iodobenzene diacetate in the presence of Pd(PPh₃)₄ yields the iodinated product (63% yield). This method offers regioselectivity but requires pre-functionalized substrates.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improve reaction kinetics. Cyclization in [BMIM][BF₄] at 90°C for 2 hours achieves an 85% yield, with the ionic liquid recyclable for up to five cycles.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing iodination at positions 3 and 5 is mitigated by using bulky directing groups. Introducing a methoxy group at position 7 enhances selectivity for iodination at position 5 (94% regioselectivity).

Purification Difficulties

The product’s low solubility in common solvents necessitates chromatographic purification. Gradient elution (hexane to ethyl acetate) on silica gel effectively separates the target compound from di-iodinated byproducts.

Chemical Reactions Analysis

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substitution Effects

Compound Name Substituents Core Structure Key Pharmacological Role Reference
3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cl (C3), I (C5) Benzothiadiazine dioxide Unknown (theoretical: AMPA/PI3Kδ modulation) N/A
7-Chloro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cl (C7), CH₃ (C3) Benzothiadiazine dioxide AMPA receptor positive allosteric modulator (PAM)
6-Chloro-4-ethyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Cl (C6), C₂H₅ (C4) Thienothiadiazine dioxide Cognitive enhancer (AMPA PAM)
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cl (C7), CH₃ (C3), furan (C5) Benzothiadiazine dioxide AMPA PAM with improved metabolic stability
7-Chloro-4-(2-fluoroethyl)-benzothiadiazine 1,1-dioxide Cl (C7), F-CH₂CH₂ (C4) Benzothiadiazine dioxide Orally active cognitive enhancer (AMPA PAM)
Substituent Effects on Activity
  • Halogen Position and Type :
    • Chlorine at C3 vs. C7 : Chlorine at C7 (as in ) enhances AMPA receptor modulation, while C3 substitution (target compound) may shift selectivity toward kinase inhibition (e.g., PI3Kδ) .
    • Iodine at C5 : The bulky iodine atom in the target compound may sterically hinder binding to AMPA receptors but improve interactions with hydrophobic pockets in kinases .
  • Alkyl and Fluoroalkyl Chains :
    • 4-position substitutions (e.g., ethyl, fluoroethyl) in benzothiadiazines improve metabolic stability and blood-brain barrier penetration . The absence of such groups in the target compound may limit CNS activity.
Pharmacokinetic and Stability Comparisons
  • Metabolic Stability: Fluorinated derivatives (e.g., 12b in ) exhibit prolonged half-lives due to reduced CYP450 metabolism.
  • Blood-Brain Barrier Penetration : Compounds with smaller substituents (e.g., methyl, fluoroethyl) show better CNS penetration . The iodine’s size in the target compound may limit this.

Biological Activity

3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C7H4ClIN2O2SC_7H_4ClIN_2O_2S. The presence of chlorine and iodine substituents significantly influences its electronic properties and biological activity.

PropertyValue
Molecular FormulaC₇H₄ClIN₂O₂S
CAS Number1437433-95-8
Molecular WeightApproximately 284.54 g/mol
Melting PointNot extensively documented

Antimicrobial Activity

Research indicates that compounds within the thiadiazine class exhibit promising antimicrobial properties. Specifically, studies on related compounds suggest potential effectiveness against various pathogens, including bacteria and fungi. For instance, benzothiadiazine derivatives have shown activity against Staphylococcus aureus and Candida albicans .

Antiviral Activity

While specific antiviral data for this compound is limited, similar compounds have demonstrated efficacy against viral infections. The structural characteristics of thiadiazines may enhance their interaction with viral targets .

Anticancer Potential

The anticancer potential of thiadiazine derivatives has been explored in various studies. For example, certain derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The mechanism often involves the modulation of key signaling pathways.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors involved in neurotransmission or immune response may underlie its pharmacological effects.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives of benzothiadiazines exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, with some compounds showing MIC values as low as 1 µg/mL .
  • Cytotoxicity Assays : Research on benzothiadiazine derivatives revealed significant cytotoxicity against various cancer cell lines. These studies often utilize assays to measure cell viability post-treatment .
  • Pharmacokinetic Studies : Investigations into the metabolism of related compounds indicate that they can cross the blood-brain barrier and affect neurotransmitter levels in the brain .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 3-chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

  • Methodological Answer : Key strategies include:

  • Condensation reactions : Reacting sulfonamides (e.g., 2-chlorobenzenesulfonamide) with heterocyclic methyl carbimidates in pyridine with DBU to cyclize intermediates into thiadiazine dioxides .
  • Aza-Wittig reactions : Employing intramolecular aza-Wittig reactions to construct the thiadiazine ring system .
  • Palladium-catalyzed C–H arylation : Direct arylation of 3-aryl-substituted derivatives using aryl iodides, AgOAc, and TFA for regioselectivity .
  • Oxidation protocols : Using m-CPBA to oxidize intermediates to sulfone derivatives .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 7.80 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 232.69 g/mol for chloro-methyl derivatives) .
  • X-ray crystallography : Resolving complex stereochemistry in tricyclic derivatives .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the thiadiazine ring influence AMPA/kainate receptor modulation?

  • Methodological Answer :

  • Cyclopropyl vs. ethyl substitution : Cyclopropyl at the 4-position enhances AMPAR activity (EC₂ₓ = 0.24 µM) by improving steric fit in the receptor’s allosteric pocket .
  • Allyl substitution : Favors kainate receptor (KAR) potentiation over AMPAR, suggesting substituent bulk and flexibility dictate receptor selectivity .
  • Experimental validation : Use Xenopus oocyte electrophysiology for in vitro receptor activation and rodent object recognition tests for cognitive effects .

Q. What strategies resolve contradictions in substituent effects on receptor selectivity (e.g., AMPA vs. kainate)?

  • Methodological Answer :

  • Comparative binding assays : Test derivatives across GluA1-GluA4 and GluK1-GluK5 receptor subtypes .
  • Computational docking : Model substituent interactions with receptor domains (e.g., S1S2 ligand-binding domain of GluA2) to predict selectivity .
  • Metabolic profiling : Assess hepatic CYP450 metabolism (e.g., unsaturated metabolites crossing the blood-brain barrier) to explain in vivo discrepancies .

Q. How are in vivo cognitive effects evaluated for this class of compounds?

  • Methodological Answer :

  • Object recognition tests : Administer orally (e.g., 0.3 mg/kg in mice) to measure memory enhancement via AMPAR-mediated noradrenaline release .
  • Microdialysis studies : Monitor neurotransmitter levels (e.g., acetylcholine, serotonin) in the hippocampus post-administration .
  • Long-term potentiation (LTP) assays : Electrophysiological recordings in rodent hippocampal slices to confirm synaptic plasticity modulation .

Q. What approaches optimize metabolic stability and pharmacokinetics of thiadiazine dioxides?

  • Methodological Answer :

  • Unsaturated derivatives : Design compounds resistant to hepatic CYP450 oxidation (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo derivatives with improved stability) .
  • Chiral synthesis : Enantiomer-specific activity profiling (e.g., (S)-enantiomers of pyridothiadiazines for tissue-selective potassium channel modulation) .

Data Contradiction Analysis

Q. How can conflicting reports on substituent effects (e.g., cyclopropyl vs. allyl) be reconciled?

  • Methodological Answer :

  • Receptor subtype profiling : Test compounds on recombinant AMPAR (GluA1-4) and KAR (GluK1-5) subtypes to identify subtype-specific trends .
  • Structure-activity relationship (SAR) libraries : Synthesize analogs with incremental substituent changes (e.g., cyclopropyl → vinyl → allyl) to map activity gradients .
  • Mutagenesis studies : Modify receptor residues (e.g., T686 in GluA2) to assess steric/electronic compatibility with substituents .

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